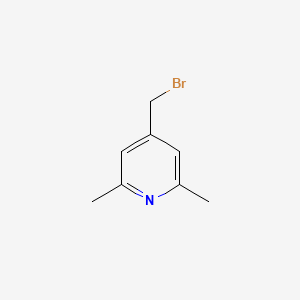

4-(Bromomethyl)-2,6-dimethylpyridine

Description

4-(Bromomethyl)-2,6-dimethylpyridine (CAS: CID 23001486) is a halogenated pyridine derivative with the molecular formula C₈H₁₀BrN (SMILES: CC1=CC(=CC(=N1)C)CBr) . The compound features a bromomethyl group at the 4-position and methyl groups at the 2- and 6-positions of the pyridine ring. This substitution pattern confers a unique balance of steric bulk and reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling chemistry.

Properties

IUPAC Name |

4-(bromomethyl)-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXKZBVTKKMCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629507 | |

| Record name | 4-(Bromomethyl)-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79313-02-3 | |

| Record name | 4-(Bromomethyl)-2,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79313-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- The radical bromination methods are generally preferred for their simplicity and scalability. The use of dibromoheptane as a bromine source combined with AIBN or BPO initiators allows for controlled bromination at the methyl groups adjacent to the pyridine ring.

- Slow addition of the brominating agent and initiator improves selectivity and yield, likely by minimizing side reactions and over-bromination.

- Low-temperature bromination of the amino-substituted pyridine salt with liquid bromine followed by nitrite quenching offers a regioselective alternative, useful for obtaining the 4-bromo derivative specifically.

- The solvent choice, typically carbon tetrachloride, is critical for radical bromination efficiency and product isolation.

- Purification by column chromatography using petroleum ether and ethyl acetate mixtures ensures high purity of the bromomethylated product.

- The yields reported vary from moderate (51%) to high (up to 92%) depending on the reaction conditions and stoichiometry.

- These brominated pyridine derivatives are valuable intermediates for further functionalization, such as fluorination or coupling reactions, expanding their utility in medicinal chemistry and materials science.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups. A notable example involves substitution with fluoride ions using tetrabutylammonium fluoride (TBAF).

Reaction Details

-

Reagents : TBAF (tetrabutylammonium fluoride) in dichloromethane

-

Conditions : Room temperature for 8 hours

-

Product : 4-(Fluoromethyl)-2,6-dimethylpyridine

-

Analytical Data :

This reaction highlights the compound’s role in generating pH-sensitive fluorinated derivatives for applications like chemical sensing.

Oxidative and Reductive Transformations

While direct oxidative or reductive reactions of 4-(Bromomethyl)-2,6-dimethylpyridine are not explicitly detailed in the reviewed literature, analogous bromomethylpyridine derivatives suggest potential pathways:

-

Oxidation : Bromomethyl groups may convert to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H⁺).

-

Reduction : Replacement of Br with H via reagents like LiAlH₄ could regenerate the hydroxymethyl group.

These transformations remain speculative for this specific compound and require further experimental validation.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

4-(Bromomethyl)-2,6-dimethylpyridine is widely utilized as an intermediate in the synthesis of complex organic molecules. Its bromomethyl group serves as an electrophilic site, facilitating nucleophilic substitutions and enabling the formation of various derivatives. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis of Dihydropyridines

Research has demonstrated that this compound can be transformed into 2,6-di(bromomethyl)-1,4-dihydropyridines, which are important intermediates in synthesizing lipid-like compounds. These derivatives have been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and are essential for developing new therapeutic agents .

Pharmaceutical Development

Targeting Neurological Disorders

The compound has been identified as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to modulate biological pathways makes it a candidate for developing drugs that target specific receptors or enzymes involved in these conditions .

Antiviral Properties

Studies have indicated that derivatives of this compound exhibit potential as HIV entry inhibitors. The bromomethyl groups contribute to its interaction with cellular targets, making it a promising candidate for further research in antiviral therapies .

Agrochemical Applications

Enhancing Pesticide Efficacy

In agrochemical formulations, this compound is used to improve the efficacy of pesticides and herbicides. Its incorporation into these products enhances their performance by increasing their stability and bioavailability in agricultural practices .

Material Science

Development of Specialized Polymers

This compound plays a significant role in material science by serving as a monomer or cross-linking agent in polymer synthesis. The unique properties imparted by the bromomethyl group allow for the development of materials with enhanced thermal and chemical resistance .

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for complex molecules; nucleophilic substitution reactions |

| Pharmaceutical Development | Potential drug candidates for neurological disorders; antiviral properties |

| Agrochemical Applications | Enhances pesticide and herbicide efficacy |

| Material Science | Monomer/cross-linking agent for specialized polymers |

Biological Studies

Antiproliferative Activity

Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The observed IC values range from 1.45 to 4.25 μM, indicating potent activity against these cells. The mechanism appears to involve cell cycle arrest at the G2/M phase .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,6-dimethylpyridine largely depends on its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms. The compound can also interact with molecular targets such as receptors and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Reactivity and Steric Hindrance

a. 4-(Bromomethyl)-2,6-di-tert-butylpyridine

- Molecular Formula : C₁₄H₂₂BrN .

- Key Features : The tert-butyl groups at positions 2 and 6 introduce significant steric hindrance, which reduces undesired side reactions in nucleophilic substitutions. The bromomethyl group retains high reactivity, enabling selective functionalization.

- Applications : Preferred in synthesizing sterically hindered ligands for catalysis .

4-(Bromomethyl)-2,6-dichloropyridine

- Molecular Formula : C₆H₄BrCl₂N .

- Key Features : Chlorine atoms at positions 2 and 6 create an electron-deficient pyridine ring, enhancing the electrophilicity of the bromomethyl group.

- Applications : Widely used in Suzuki-Miyaura couplings due to enhanced reactivity toward palladium catalysts .

4-Bromo-2,6-bis(trifluoromethyl)pyridine

- Molecular Formula : C₇H₃BrF₆N .

- Key Features : Trifluoromethyl groups are strong electron-withdrawing substituents, increasing the compound’s stability under acidic conditions.

- Applications : Valued in agrochemical synthesis for its resistance to metabolic degradation .

Electronic and Functional Group Comparisons

Research Findings and Industrial Relevance

- Steric Effects: The tert-butyl analog (C₁₄H₂₂BrN) is 30% more selective in forming mono-functionalized products compared to the dimethyl derivative .

- Reactivity Trends : Bromomethyl groups in dichloro derivatives (C₆H₄BrCl₂N) react 2× faster in nucleophilic substitutions than methyl-substituted analogs .

- Thermal Stability : Trifluoromethyl-substituted pyridines (C₇H₃BrF₆N) decompose at 250°C, whereas methyl analogs degrade at 180°C .

Biological Activity

4-(Bromomethyl)-2,6-dimethylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, which includes a bromomethyl group at the 4-position and two methyl groups at the 2 and 6 positions, contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H10BrN. It possesses a pyridine ring that can participate in various chemical reactions, making it a versatile scaffold in drug design.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of brominated pyridines can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .

2. Antiviral Activity

The compound has been investigated for its potential as an antiviral agent. In particular, studies have focused on its ability to inhibit HIV entry by down-modulating the CD4 receptor on T cells. This mechanism is crucial for preventing viral entry into host cells . The structural features of this compound may enhance its binding affinity to viral proteins or host cell receptors.

3. Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been noted that certain pyridine derivatives can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cell cycle progression . Specific studies on related compounds have demonstrated their efficacy against various cancer cell lines, indicating a potential pathway for therapeutic development.

Synthesis

The synthesis of this compound typically involves bromination reactions on precursors like 2,6-dimethylpyridine. Various methods have been employed to achieve high yields and purity, often utilizing brominating agents under controlled conditions .

Case Studies

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Antiviral Mechanism : The compound may bind to viral proteins or host receptors, inhibiting the necessary interactions for viral entry.

- Anticancer Mechanism : Induction of reactive oxygen species (ROS) leads to cellular stress responses resulting in apoptosis.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic processes.

Q & A

Q. What advanced analytical methods address discrepancies in quantifying trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.